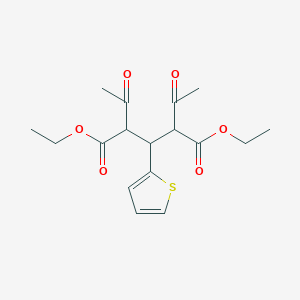

Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate

Beschreibung

Eigenschaften

CAS-Nummer |

154227-54-0 |

|---|---|

Molekularformel |

C17H22O6S |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate |

InChI |

InChI=1S/C17H22O6S/c1-5-22-16(20)13(10(3)18)15(12-8-7-9-24-12)14(11(4)19)17(21)23-6-2/h7-9,13-15H,5-6H2,1-4H3 |

InChI-Schlüssel |

FLSRNXACJZHBIN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C(C1=CC=CS1)C(C(=O)C)C(=O)OCC)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diethyl-2,4-diacetyl-3-thiophen-2-ylpentanedioat beinhaltet typischerweise die Kondensation von Thiophenderivaten mit Diethylmalonat und Acetylaceton unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumethanolat oder Kaliumcarbonat durchgeführt, und das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: Diethyl-2,4-diacetyl-3-thiophen-2-ylpentanedioat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Alkoholen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können als Oxidationsmittel verwendet werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.

Substitution: Elektrophile Reagenzien wie Brom oder Chlorierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Diolen oder Alkoholen.

Substitution: Bildung von halogenierten Thiophenderivaten.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate has several notable applications:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation : Can be oxidized to produce sulfoxides or sulfones.

- Reduction : Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions : Electrophilic substitution can yield halogenated thiophene derivatives.

Medicinal Chemistry

Research indicates potential biological activities of this compound, particularly in:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Material Science

The compound is explored for applications in developing organic semiconductors due to its electronic properties. Its ability to form π-π interactions makes it suitable for use in organic electronic devices.

Case Studies

Several studies highlight the compound's applications:

-

Antimicrobial Studies :

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent . -

Anticancer Research :

Research conducted on its cytotoxic effects revealed that the compound could inhibit the proliferation of certain cancer cell lines, suggesting further exploration for drug development . -

Organic Electronics :

A recent study highlighted the use of this compound in fabricating organic light-emitting diodes (OLEDs), showcasing its utility in advanced material applications .

Wirkmechanismus

The mechanism of action of diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carbonyl groups may form hydrogen bonds with biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

Diethyl 2,4-Diacetyl-3-Phenylpentanedioate ()

- Substituent at position 3: Phenyl group (C₆H₅).

- Key features: Lacks sulfur, exhibits typical aromatic benzene-ring properties (e.g., π-π stacking, electrophilic substitution reactivity).

Diethyl 2,4-Diacetyl-3-Thiophen-2-ylpentanedioate Substituent at position 3: Thiophen-2-yl group (C₄H₃S).

Comparative Table:

| Property | This compound | Diethyl 2,4-Diacetyl-3-Phenylpentanedioate |

|---|---|---|

| Substituent (Position 3) | Thiophen-2-yl (C₄H₃S) | Phenyl (C₆H₅) |

| Aromatic System | Heterocyclic (sulfur-containing) | Homocyclic (benzene) |

| Electronic Effects | Electron-rich due to sulfur lone pairs | Moderate electron density (π-system) |

| Polarity | Higher (due to sulfur) | Lower |

| Potential Applications | Materials science (e.g., conductive polymers) | Pharmaceuticals, synthetic intermediates |

Physicochemical Properties (Inferred)

While explicit data for the thiophen-2-yl compound are unavailable, comparisons can be drawn from structural trends:

- Solubility : The thiophen-2-yl group’s polarity may enhance solubility in polar organic solvents compared to the phenyl variant.

- Thermal Stability : Sulfur’s electron-withdrawing effect could reduce thermal stability relative to the phenyl analog.

Research and Industrial Relevance

- Thiophen-2-yl Compound : Likely prioritized in optoelectronic materials due to thiophene’s conductive properties. Example applications include organic field-effect transistors (OFETs) or photovoltaic cells.

- Phenyl Compound : Commonly used in medicinal chemistry as a scaffold for drug candidates or intermediates in multicomponent reactions .

Biologische Aktivität

Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 302.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Antioxidant Activity :

- Antimicrobial Studies :

Case Studies

Several case studies have been conducted to evaluate the biological implications of this compound:

- Case Study on Antioxidant Effects :

- Clinical Relevance :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Stille or Suzuki coupling) using thiophene derivatives and ester precursors. For example, palladium-catalyzed coupling (e.g., tetrakis(triphenylphosphine)palladium) with tributyl(thiophen-2-yl)stannane in THF at room temperature has been effective for analogous thiophene-containing systems . Optimization involves varying catalyst loading (3–5 mol%), solvent polarity, and reaction duration (24–48 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity. Monitoring by TLC (Rf ~0.3–0.5) ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign thiophene protons (δ 7.0–7.5 ppm, multiplet splitting) and ester carbonyls (δ 170–175 ppm). Ethyl groups (CH2CH3) appear as quartets (δ 1.2–1.4 ppm) and triplets (δ 4.1–4.3 ppm).

- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and thiophene C-S/C=C vibrations (~690–840 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Cross-validation of data with computational methods (e.g., DFT for NMR chemical shift prediction) resolves ambiguities .

Q. What are the key considerations for handling and storing this compound safely in a laboratory setting?

- Methodological Answer : Store in a cool (<25°C), dry environment away from oxidizers. Use chemical-resistant gloves (nitrile), safety goggles, and lab coats during handling. Avoid inhalation of dust/volatiles; work under a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : SCXRD provides precise bond lengths/angles and stereochemistry. Use SHELXL for refinement, addressing challenges like thermal motion disorder or twinning. For example, thiophene ring planarity and ester group orientations can be validated via ORTEP-3 visualization . High-resolution data (e.g., <1.0 Å) minimizes errors in electron density maps.

Q. What strategies reconcile conflicting data between computational modeling and experimental observations (e.g., NMR chemical shifts or reaction kinetics)?

- Methodological Answer :

- NMR Discrepancies : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Adjust solvent models (e.g., PCM for CDCl3) and conformational sampling.

- Kinetic Conflicts : Use Eyring plots to compare experimental activation energies with transition-state theory predictions. Re-evaluate solvent effects or steric hindrance from acetyl/thiophene groups .

Q. How do steric and electronic effects of the thiophene and acetyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Thiophene’s electron-rich π-system enhances nucleophilic coupling, while acetyl groups introduce steric bulk, potentially slowing transmetallation. Competitive experiments (e.g., varying substituent positions) quantify electronic effects via Hammett plots. For steric analysis, compare reaction rates with less-hindered analogs (e.g., unsubstituted thiophenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.